Buclizine dihydrochloride

Description

Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.

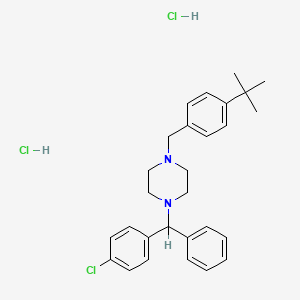

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Buclizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of buclizine dihydrochloride, a piperazine-derived antihistamine with antiemetic properties. The following sections detail the chemical reactions, experimental procedures, and purification methods, supported by quantitative data and process visualizations.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their coupling and subsequent conversion to the final dihydrochloride salt.

Synthesis Pathway

The overall synthetic route can be visualized as a two-stage process. The first stage involves the independent synthesis of two precursor molecules: 1-((4-chlorophenyl)phenylmethyl)piperazine and 4-(tert-butyl)benzyl chloride. In the second stage, these intermediates are coupled to form the buclizine free base, which is then converted to its dihydrochloride salt.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide to the synthesis.

1.2.1. Synthesis of 1-((4-chlorophenyl)phenylmethyl)piperazine (Intermediate A)

This intermediate is synthesized via the alkylation of piperazine with 4-chlorobenzhydryl chloride.

-

Reactants:

-

Piperazine

-

4-Chlorobenzhydryl chloride

-

Toluene (Solvent)

-

Triethylamine or Sodium Carbonate (Base)

-

-

Procedure:

-

A solution of 4-chlorobenzhydryl chloride in toluene is prepared.

-

An excess of piperazine and a base (triethylamine or sodium carbonate) are added to the solution.

-

The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid precipitate (triethylamine hydrochloride or sodium chloride) is removed by filtration.

-

The filtrate is washed with water to remove any remaining salts and excess piperazine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-((4-chlorophenyl)phenylmethyl)piperazine.

-

1.2.2. Synthesis of 4-(tert-butyl)benzyl chloride (Intermediate B)

This intermediate can be prepared via the chloromethylation of tert-butylbenzene.

-

Reactants:

-

tert-Butylbenzene

-

Paraformaldehyde

-

Hydrochloric acid

-

Sulfuric acid (catalyst)

-

-

Procedure:

-

In a reaction vessel, tert-butylbenzene, paraformaldehyde, and hydrochloric acid are combined.

-

Concentrated sulfuric acid is added cautiously as a catalyst.

-

The mixture is stirred vigorously and heated to approximately 70-75°C for 12-14 hours.[1]

-

After cooling to room temperature, the organic layer is separated.

-

The organic phase is washed sequentially with water and a sodium carbonate solution to neutralize any remaining acid.[1]

-

The crude product is then purified by distillation under reduced pressure to yield 4-(tert-butyl)benzyl chloride.

-

1.2.3. Synthesis of Buclizine Free Base

The buclizine free base is formed by the N-alkylation of Intermediate A with Intermediate B.

-

Reactants:

-

1-((4-chlorophenyl)phenylmethyl)piperazine (Intermediate A)

-

4-(tert-butyl)benzyl chloride (Intermediate B)

-

Toluene (Solvent)

-

Triethylamine or Sodium Carbonate (Base)

-

-

Procedure:

-

Intermediate A is dissolved in toluene, and a suitable base such as triethylamine or sodium carbonate is added.

-

A solution of Intermediate B in toluene is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature until the starting materials are consumed (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove the salt by-product.

-

The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude buclizine free base.

-

1.2.4. Formation of this compound

The final step is the conversion of the buclizine free base to its dihydrochloride salt.[2]

-

Reactants:

-

Buclizine (free base)

-

Hydrochloric acid (2 equivalents)

-

Ethanol or other suitable solvent

-

-

Procedure:

-

The crude buclizine free base is dissolved in a suitable solvent such as ethanol.

-

Two equivalents of a solution of hydrochloric acid in the same solvent are added slowly with stirring.

-

The this compound salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of crystalline solids like this compound.

Purification Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

-

Solvent Selection: Based on the polar nature of the dihydrochloride salt, polar protic solvents are generally suitable. A mixture of ethanol and water can be an effective solvent system. The optimal ratio should be determined experimentally to maximize recovery and purity.

-

Recrystallization Procedure:

-

The crude this compound is dissolved in a minimum amount of a hot solvent mixture (e.g., ethanol/water).

-

If any insoluble impurities are present, the hot solution is filtered.

-

The clear filtrate is allowed to cool slowly to room temperature, during which pure crystals of this compound will form.

-

The crystallization process can be further encouraged by cooling the solution in an ice bath.

-

The purified crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

The purified this compound is then dried in a vacuum oven.

-

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Data Presentation

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis of 4-(tert-butyl)benzyl chloride | ||

| Yield | 65.6 - 68.4% | [1] |

| Purity | 94.6 - 95.8% | [1] |

| This compound Properties | ||

| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [2] |

| Molecular Weight | 505.95 g/mol | [2] |

| Melting Point | 230-240 °C | |

| Analytical Methods for Purity | ||

| HPLC Mobile Phase | Methanol:Water (80:20, v/v), pH 2.6 | [3] |

| HPTLC Mobile Phase | Chloroform:Ethyl Acetate (8:2, v/v) | [4] |

| HPTLC R² Value | 0.999 | [4] |

| HPTLC Recovery | 98.97–99.86 % | [4] |

Disclaimer: The experimental protocols provided in this guide are compiled from publicly available scientific literature and patents. These procedures should be carried out by qualified professionals in a well-equipped laboratory, with all appropriate safety precautions in place. The yields and purities are cited from specific examples and may vary depending on the experimental conditions.

References

The Core Mechanism of Buclizine Dihydrochloride in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine dihydrochloride, a first-generation antihistamine, has demonstrated potential as an anti-cancer agent. This technical guide provides an in-depth analysis of its core mechanism of action in cancer cells, with a primary focus on its effects in MCF-7 breast cancer cells. Buclizine operates through a cytostatic rather than cytotoxic mechanism, primarily by targeting the Translationally Controlled Tumor Protein (TCTP). This interaction leads to the downregulation of TCTP, resulting in a G1 phase cell cycle arrest and induction of cellular differentiation, ultimately inhibiting cancer cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Buclizine, a piperazine derivative with established antiemetic and antihistaminic properties, has emerged as a candidate for such repurposing.[1] Its anti-cancer effects appear to be distinct from those of traditional chemotherapeutics, offering a potential new strategy for managing cancer cell growth. This guide will elucidate the molecular underpinnings of buclizine's action, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: TCTP Inhibition

The primary mechanism by which buclizine exerts its anti-proliferative effects in cancer cells is through the inhibition of the Translationally Controlled Tumor Protein (TCTP).[2][3] TCTP is a highly conserved protein that is overexpressed in many cancer types and plays a crucial role in tumor growth, survival, and resistance to apoptosis.[4][5][6]

Buclizine has been shown to directly bind to TCTP, leading to a significant downregulation of TCTP expression in MCF-7 breast cancer cells.[2][3] This reduction in TCTP levels is a critical event that triggers a cascade of downstream effects, ultimately leading to the inhibition of cancer cell proliferation.[3]

Signaling Pathway

The binding of buclizine to TCTP and its subsequent downregulation initiates a signaling cascade that affects cell cycle regulation. The key steps are outlined below:

Figure 1: Buclizine's mechanism of action via TCTP inhibition.

Effects on Cancer Cell Biology

Cell Cycle Arrest

A hallmark of buclizine's action is the induction of cell cycle arrest in the G1 phase.[2][3] Following treatment with buclizine, MCF-7 cells show a significant decrease in the expression of key G1 phase regulatory proteins, namely Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[2] This downregulation prevents the cells from transitioning from the G1 to the S phase, thereby halting proliferation.[2]

Cytostatic, Not Cytotoxic, Effect

Importantly, studies on MCF-7 cells indicate that buclizine is cytostatic rather than cytotoxic.[2] This is supported by the absence of apoptosis induction, as confirmed by annexin V-PI staining and the lack of changes in the expression of apoptosis-regulating proteins.[2] This distinguishes buclizine from many conventional chemotherapeutic agents that primarily induce apoptotic cell death.

Induction of Cellular Differentiation

Buclizine treatment has been observed to induce differentiation in MCF-7 cells, as evidenced by the increased appearance of lipid droplets.[2] This suggests that buclizine may reprogram cancer cells towards a more mature, less proliferative state, a concept central to differentiation therapy.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on buclizine and related compounds.

| Compound | Cell Line | Parameter | Value | Reference |

| Buclizine | MCF-7 | IC50 (72h) | 19.18 ± 5.32 µM | [2] |

| Buclizine | MCF-7 | TCTP Downregulation (75 µM, 72h) | ~40% | [2] |

| Buclizine | Recombinant TCTP | Binding Affinity (Kd) | 433 µM | [2] |

| Levomepromazine | MCF-7 | IC50 (72h) | 12.21 ± 0.78 µM | [2] |

| Levomepromazine | MCF-7 | TCTP Downregulation (25 µM, 72h) | >60% | [2] |

| Levomepromazine | Recombinant TCTP | Binding Affinity (Kd) | 57.2 µM | [2] |

Table 1: Growth Inhibition and TCTP Interaction

| Compound | Cell Line | Effect on Cell Cycle | Key Protein Changes (72h) | Reference |

| Buclizine | MCF-7 | G1 Phase Arrest | ↓ Cyclin D1, ↓ Cyclin D3, ↓ CDK2, ↓ CDK4 | [2] |

| Levomepromazine | MCF-7 | G1 Phase Arrest (up to 78% of cells in G1) | ↓ Cyclin D1, ↓ Cyclin D3, ↓ CDK2, ↓ CDK4 | [2] |

| Meclizine | COLO 205 | G0/G1 Phase Arrest | ↑ p53, ↑ p21, Suppressed CDK2 & CDK4 activity | [1][9] |

Table 2: Effects on Cell Cycle Progression

| Compound | Cell Line | Effect on Apoptosis | Key Protein/Event Changes | Reference |

| Buclizine | MCF-7 | No significant apoptosis | No change in apoptosis-regulating proteins | [2] |

| Levomepromazine | MCF-7 | No significant apoptosis | No change in apoptosis-regulating proteins | [2] |

| Meclizine | COLO 205 | Induction of apoptosis | ↑ p53, ↓ Bcl-2, Cytochrome C release, AIF translocation, Caspase-3, -8, -9 activation | [1][9] |

Table 3: Effects on Apoptosis

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on buclizine and related compounds.

Cell Viability Assay (Resazurin Assay)

Figure 2: Workflow for the Resazurin-based cell viability assay.

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) and incubated for 72 hours.

-

Resazurin Addition: After the incubation period, the medium is replaced with a fresh medium containing resazurin (e.g., 10% v/v of a 0.1 mg/mL solution) and incubated for 2-4 hours at 37°C.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Figure 3: Workflow for cell cycle analysis using flow cytometry.

-

Cell Treatment and Harvesting: MCF-7 cells are treated with buclizine for 72 hours, then harvested by trypsinization and washed with PBS.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol while vortexing and fixed for at least 2 hours at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The mixture is incubated for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Western Blotting

-

Protein Extraction: Following treatment with buclizine, MCF-7 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against TCTP, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Broader Context and Future Directions

Comparison with Meclizine

Interestingly, the closely related antihistamine meclizine exhibits a different anti-cancer mechanism in colon cancer cells, where it induces apoptosis and G0/G1 cell cycle arrest.[1][9] This is mediated through the upregulation of p53 and p21 and the activation of the intrinsic apoptotic pathway.[1][9] This highlights the potential for subtle structural differences between antihistamines to result in distinct biological activities against cancer cells.

Potential Role of Other Pathways

While the primary mechanism of buclizine in MCF-7 cells appears to be TCTP-mediated, the involvement of other key cancer-related pathways warrants investigation.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a major driver of cell growth and proliferation.[10][11][12][13][14] Further studies are needed to determine if buclizine's effects are in any way linked to the modulation of this critical signaling cascade.

-

Reactive Oxygen Species (ROS): The role of ROS in cancer is complex, with the potential to either promote or inhibit tumor growth depending on the context.[15][16] Investigating whether buclizine alters the intracellular ROS balance in cancer cells could reveal additional mechanisms of action.

-

Autophagy: Autophagy is a cellular recycling process that can have both pro-survival and pro-death roles in cancer.[17][18][19][20] Given that buclizine induces a cytostatic effect, exploring its impact on autophagy could provide further insights into its anti-proliferative mechanism.

Conclusion

This compound presents a compelling case for drug repurposing in oncology. Its unique mechanism of action, centered on the inhibition of TCTP and the subsequent induction of G1 cell cycle arrest and differentiation, offers a novel therapeutic strategy that is distinct from conventional cytotoxic agents. The cytostatic nature of buclizine may offer advantages in certain therapeutic contexts. Further research is warranted to explore the efficacy of buclizine in a broader range of cancer types and to investigate its potential interactions with other signaling pathways critical to cancer cell survival and proliferation. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into the anti-cancer properties of buclizine and related compounds.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. What are TCTP inhibitors and how do they work? [synapse.patsnap.com]

- 3. oncotarget.com [oncotarget.com]

- 4. TCTP in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCTP as therapeutic target in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of TCTP for Cellular Differentiation and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization and therapeutic perspectives of differentiation-inducing therapy in malignant tumors [frontiersin.org]

- 8. Differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Autophagy-Induced Apoptosis in Lung Cancer Cells by a Novel Digitoxin Analog - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Buclizine Dihydrochloride in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents. The information is compiled from a variety of sources to aid in research, formulation development, and analytical method design.

This compound is a piperazine derivative with antihistaminic, antimuscarinic, and antiemetic properties.[1] Its solubility is a critical physicochemical parameter that influences its behavior in various experimental and pharmaceutical contexts.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. However, there is some variability in the reported quantitative values, which may be due to differences in experimental conditions such as temperature and the method of determination (e.g., kinetic vs. thermodynamic solubility). The following table summarizes the available data.

| Solvent | Type | Reported Solubility | Temperature | Source(s) |

| Water | Quantitative | 5 mg/mL | Not Specified | [2] |

| Qualitative | Practically Insoluble | Not Specified | [1][3][4] | |

| Qualitative | Soluble | Not Specified | [5][6] | |

| Qualitative | Insoluble | 25°C | [7] | |

| Dimethyl Sulfoxide (DMSO) | Quantitative | ~0.17 mg/mL | Not Specified | [8] |

| Quantitative | 11 mg/mL | Not Specified | [9] | |

| Quantitative | 1 mg/mL (warmed) | Not Specified | [2] | |

| Quantitative | 5 mg/mL (warmed) | Not Specified | [2] | |

| Quantitative | 0.2 mg/mL | 25°C | [7] | |

| Quantitative | 2.5 mg/mL (ultrasonic) | Not Specified | [10] | |

| Qualitative | Slightly Soluble (Heated) | Not Specified | [4][11] | |

| Ethanol | Quantitative | ~0.11 mg/mL | Not Specified | [8] |

| Qualitative | Very Slightly Soluble (96%) | Not Specified | [1][3] | |

| Dimethylformamide (DMF) | Quantitative | ~5 mg/mL | Not Specified | [8] |

| Methanol | Qualitative | Slightly Soluble | Not Specified | [4][11] |

| Chloroform | Qualitative | Sparingly Soluble | Not Specified | [3] |

| Qualitative | Slightly Soluble | Not Specified | [4][11] | |

| Propane-1,2-diol | Qualitative | Sparingly Soluble | Not Specified | [1][3] |

| Alcohol | Qualitative | Soluble | Not Specified | [5][6] |

| 4-Methylpyridine | Quantitative | 22 mg/mL | 25°C | [7] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, generalized methods for kinetic and thermodynamic solubility assays are standard in pharmaceutical research. These protocols can be adapted for this compound.

Kinetic Solubility Assay Protocol

This method is often used in early drug discovery for high-throughput screening. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric analysis)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader or nephelometer

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Detection of Precipitation:

-

Turbidimetric/Nephelometric Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV Spectrophotometric Method: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate at the λmax of this compound.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility (Shake-Flask) Protocol

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid form. It is considered the "gold standard" for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for kinetic and thermodynamic solubility determination.

Relationship Between Kinetic and Thermodynamic Solubility

This diagram illustrates the conceptual relationship between kinetic and thermodynamic solubility, highlighting the path from a high-energy state (dissolved in organic solvent) to a state of equilibrium.

Caption: Conceptual relationship between kinetic and thermodynamic solubility.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]

- 5. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE | lookchem [lookchem.com]

- 6. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Buclizine Hydrochloride or Buclizine HCl IP BP Ph Eur Manufacturers [anmol.org]

An In-Depth Technical Guide to the Crystallization of Buclizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization methods relevant to buclizine dihydrochloride. It addresses the challenges associated with its crystalline forms, offers detailed experimental protocols based on available literature, and presents key physicochemical data to aid in further research and development.

Introduction

This compound is a piperazine derivative with antihistaminic, anticholinergic, and antiemetic properties. The control of its solid-state properties, particularly its crystalline form, is crucial for ensuring product quality, stability, and bioavailability. However, the crystallization of this compound presents a significant challenge due to its propensity to convert into other salt forms, specifically the monohydrochloride monohydrate, in the presence of water. This guide synthesizes the current understanding of this compound's crystalline behavior and provides practical guidance for its crystallization.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. This information is essential for designing and interpreting crystallization experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl | [1] |

| Molecular Weight | 506.0 g/mol | [1] |

| Appearance | White to slightly yellowish crystalline powder | [2] |

| Melting Point | 230-240 °C | [2][3] |

| Solubility | ||

| Ethanol | ~0.11 mg/mL | [1] |

| DMSO | ~0.17 mg/mL (up to 11 mg/mL with sonication) | [1][4] |

| Dimethylformamide | ~5 mg/mL | [1] |

| Water | Practically insoluble | [2] |

| Chloroform | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

| Hygroscopicity | Hygroscopic | [3] |

| Storage | -20°C | [1][3] |

Experimental Protocols

Recrystallization Leading to Buclizine Monohydrochloride Monohydrate

The most well-documented recrystallization procedure involving this compound raw material leads to the formation of buclizine monohydrochloride monohydrate (BCZHCl·H₂O). This highlights the reactivity of the dihydrochloride form in aqueous environments.

Objective: To obtain single crystals of buclizine monohydrochloride monohydrate from this compound.

Methodology:

-

Dissolution: Dissolve the this compound raw material in a solution of ethanol and water.[5]

-

Crystallization: Allow the solution to undergo slow evaporation at room temperature.

-

Crystal Harvesting: Collect the resulting crystals.

-

Analysis: Characterize the crystals using single-crystal X-ray diffraction to confirm the formation of buclizine monohydrochloride monohydrate.[5] The crystal structure of this form has been determined to be in the orthorhombic space group Pna2₁.[5]

Proposed Protocol for the Anhydrous Crystallization of this compound

Based on the known properties of this compound, particularly its instability in water and its solubility in certain organic solvents, a proposed experimental workflow for attempting its anhydrous crystallization is outlined below. This protocol is investigative in nature and may require optimization.

Objective: To obtain crystalline this compound while preventing its conversion to the monohydrochloride form.

Key Considerations:

-

Anhydrous Conditions: All solvents and equipment must be scrupulously dried to prevent the introduction of water. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: Choose a non-aqueous solvent in which this compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. Based on available data, suitable starting points could include anhydrous toluene, benzene, or dimethylformamide.[1][3][6]

Methodologies to Investigate:

-

Cooling Crystallization:

-

Saturate the chosen anhydrous solvent with this compound at an elevated temperature with stirring.

-

Slowly cool the solution to induce crystallization. The cooling rate should be controlled to promote the growth of well-defined crystals.

-

Isolate the crystals by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

-

-

Anti-Solvent Crystallization:

-

Dissolve this compound in a minimal amount of a good anhydrous solvent (e.g., dimethylformamide).

-

Slowly add an anhydrous anti-solvent (a solvent in which this compound is poorly soluble, such as anhydrous hexane or diethyl ether) until turbidity is observed.

-

Allow the solution to stand undisturbed to promote crystal growth.

-

Isolate and dry the crystals as described above.

-

-

Vapor Diffusion:

-

Dissolve this compound in a small amount of a relatively low-boiling point anhydrous solvent.

-

Place this solution in a small, open vial inside a larger, sealed container that contains an anhydrous anti-solvent.

-

Allow the anti-solvent vapor to slowly diffuse into the drug solution, reducing its solubility and inducing crystallization over time.

-

Characterization: The resulting crystals should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:

-

Powder X-ray Diffraction (PXRD): To determine the crystalline phase and compare it with the known pattern of buclizine hydrochloride.[6]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess for the presence of solvates or different polymorphic forms.[5]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of any bound solvent.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functional groups and compare the spectrum with a reference standard.[5]

-

Karl Fischer Titration: To quantify the water content and ensure the anhydrous nature of the crystals.

Visualizations

Transformation Pathway of this compound

The following diagram illustrates the observed transformation of this compound into its monohydrochloride monohydrate form during recrystallization from an aqueous-ethanolic solution.

Caption: Transformation of this compound.

Proposed Experimental Workflow for Anhydrous Crystallization

This diagram outlines a logical workflow for the systematic investigation of anhydrous crystallization methods for this compound.

Caption: Anhydrous Crystallization Workflow.

Conclusion

The crystallization of this compound is a non-trivial endeavor due to its demonstrated instability in aqueous environments. The available literature strongly indicates a transformation to the monohydrochloride monohydrate form upon recrystallization in common protic solvent mixtures. This guide provides a detailed protocol for this transformation, which is useful for studying the resulting crystalline form. Furthermore, a proposed, systematic approach to achieving anhydrous crystallization of the dihydrochloride form is presented, emphasizing the critical need for anhydrous conditions and exploring various crystallization techniques. The successful crystallization of this compound will rely on careful solvent selection and rigorous exclusion of water throughout the process. The analytical methods and workflows described herein provide a solid foundation for researchers and drug development professionals to tackle this crystallographic challenge.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Buclizine Hydrochloride or Buclizine HCl IP BP Ph Eur Manufacturers [anmol.org]

- 3. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE | lookchem [lookchem.com]

- 4. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 5. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Buclizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine dihydrochloride is a first-generation piperazine H1-antihistamine with anticholinergic, antiemetic, and sedative properties. A comprehensive understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the core physicochemical properties of this compound, including its chemical identity, melting point, solubility profile, and key dissociation and partitioning characteristics. This document synthesizes available data, outlines standardized experimental protocols for property determination, and presents visual representations of its mechanism of action and experimental workflows to support research and development activities.

Chemical Identity and General Properties

This compound is the hydrochloride salt of buclizine, a piperazine derivative. The presence of two hydrochloride moieties significantly influences its physicochemical properties compared to the free base.

| Property | Value | Reference(s) |

| Chemical Name | 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | [1] |

| Synonyms | Buclizine HCl, Longifene, Bucladin-S | [1] |

| CAS Number | 129-74-8 | [1][2] |

| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [1][2] |

| Molecular Weight | 505.95 g/mol | [3] |

| Appearance | White to slightly yellowish, crystalline powder. | [2][4] |

| Hygroscopicity | Reported to be hygroscopic. | [2] |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical parameters for this compound. It is critical to note the discrepancies in reported aqueous solubility and the lack of experimentally determined pKa and LogP values for the dihydrochloride salt.

Table 2.1: Melting Point

| Parameter | Value | Reference(s) |

| Melting Point | 230-240 °C | [4] |

Table 2.2: Solubility Profile

There are conflicting reports regarding the aqueous solubility of this compound. Pharmacopoeial sources describe it as practically insoluble, while some commercial suppliers state it is soluble. This discrepancy highlights the need for careful experimental verification during formulation development.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Reference(s) |

| Water | Practically Insoluble / Insoluble / Soluble | Not definitively reported | [2][4][5] |

| Ethanol (96%) | Very slightly soluble | ~ 0.11 | [4][6] |

| Methanol | Very little soluble | Not definitively reported | [7] |

| Propane-1,2-diol | Sparingly soluble | Not definitively reported | [4] |

| Chloroform | Sparingly soluble | Not definitively reported | [7] |

| DMSO | Soluble (with warming) | ~ 0.17 - 11 | [6][8][9] |

| Dimethylformamide (DMF) | Soluble | ~ 5 | [6] |

Table 2.3: Dissociation Constant (pKa) and Partition Coefficient (LogP)

| Parameter | Value (for Buclizine Free Base) | Method | Reference(s) |

| pKa (Strongest Basic) | 7.6 | Predicted | |

| LogP (Octanol-Water) | 7.1 | Predicted | [10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below, based on standardized guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (USP <741>)

The melting range of a substance is the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

A suitable melting range apparatus with a transparent fluid bath (e.g., light paraffin or silicone oil), a stirrer, a controlled heat source, and an accurate thermometer.

-

Capillary tubes (approx. 10 cm long, 0.8-1.2 mm internal diameter).

Procedure (Class Ia):

-

Dry the powdered this compound sample.

-

Pack the sample into a capillary tube to a height of 2.5-3.5 mm.

-

Heat the bath until the temperature is about 30 °C below the expected melting point.

-

Insert the capillary tube into the apparatus.

-

Heat the bath at a rate of 3 °C per minute until the temperature is 3 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance is first observed to collapse or form a definite liquid meniscus (the lower limit of the melting range).

-

Record the temperature at which the substance is completely melted (the upper limit of the melting range).

Solubility Determination (European Pharmacopoeia 5.0)

Solubility is determined by adding measured amounts of a solvent to a known weight of the substance.

Procedure:

-

Finely grind the this compound sample.

-

Accurately weigh 1 g of the substance and place it in a suitable container.

-

Add a measured volume of the solvent (e.g., water, ethanol) at a controlled temperature (typically 20 ± 2 °C).

-

Shake the mixture continuously for 10 minutes.

-

Visually inspect the mixture against a light source. The substance is considered dissolved if no particles are visible.

-

If the substance is not fully dissolved, incrementally add more solvent and repeat the shaking and observation process.

-

The approximate solubility is reported based on the volume of solvent required to dissolve 1 g of the substance, according to the pharmacopoeial definitions (e.g., very soluble, sparingly soluble, practically insoluble).

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. Titration is a common method for its determination.

Procedure (Titration Method):

-

Prepare a solution of this compound of known concentration in purified water.

-

Standardize a titrant solution (e.g., sodium hydroxide).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the this compound solution with the standardized titrant, recording the pH value after each addition of titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.

Partition Coefficient (LogP) Determination (OECD Guideline 107 - Shake Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity.

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a suitable vessel containing known volumes of both pre-saturated n-octanol and water. The total concentration of the substance should not exceed 0.01 mol/L in either phase.

-

Shake the vessel at a constant temperature (e.g., 20-25 °C) until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm to the base 10 of the partition coefficient.

Mandatory Visualizations

Mechanism of Action: Histamine H1 Receptor Antagonism

Buclizine exerts its primary therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, thereby blocking the actions of histamine. This is particularly relevant in the vomiting center of the brain, contributing to its antiemetic properties.

Caption: Signaling pathway of histamine H1 receptor and its inhibition by buclizine.

Experimental Workflow: Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: Generalized experimental workflow for solubility determination.

Conclusion

This technical guide provides a consolidated overview of the essential physicochemical properties of this compound. While parameters such as chemical identity and melting point are well-established, there is a notable lack of definitive, experimentally determined data for aqueous solubility, pKa, and LogP of the dihydrochloride salt. The provided standardized protocols offer a framework for researchers to generate reliable and reproducible data to fill these gaps. A thorough understanding and experimental validation of these properties are paramount for the successful development of robust and effective pharmaceutical formulations containing this compound.

References

- 1. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. Buclizine Hydrochloride or Buclizine HCl IP BP Ph Eur Manufacturers [anmol.org]

- 5. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 10. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Buclizine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of buclizine dihydrochloride, a piperazine derivative with antihistaminic and antiemetic properties. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and visual representations of its mechanism of action and the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Buclizine in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.25 - 7.45 | m | 9H | Aromatic protons |

| 4.20 | s | 1H | -CH- (benzhydryl) |

| 3.45 | s | 2H | -CH₂- (benzyl) |

| 2.40 - 2.60 | m | 8H | Piperazine ring protons |

| 1.30 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data of Buclizine in CDCl₃ [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 150.0 | C | Aromatic C-O |

| 142.0 | C | Aromatic C-Cl |

| 134.0 | C | Aromatic C-C(CH₃)₃ |

| 129.0 | CH | Aromatic CH |

| 128.5 | CH | Aromatic CH |

| 128.0 | CH | Aromatic CH |

| 127.0 | CH | Aromatic CH |

| 75.0 | CH | -CH- (benzhydryl) |

| 62.5 | CH₂ | -CH₂- (benzyl) |

| 53.0 | CH₂ | Piperazine ring |

| 34.0 | C | -C(CH₃)₃ |

| 31.0 | CH₃ | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Major IR Absorption Bands of Buclizine Hydrochloride [1]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3051 | C-H stretch | Aromatic |

| 2961 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1604 | C=C stretch | Aromatic ring |

| 1490 | C=C stretch | Aromatic ring |

| 1312 | C-N stretch | Amine |

| 1111 | C-Cl stretch | Aryl halide |

| 1093 | C-O stretch (possible ether linkage) | Aromatic Ether (if applicable) |

| 1071 | C-H in-plane bend | Aromatic |

| 820 | C-H out-of-plane bend | p-disubstituted benzene |

| 750 | C-H out-of-plane bend | Monosubstituted benzene |

| 694 | C-Cl stretch | Aryl halide |

Mass Spectrometry (MS)

Table 4: Mass Spectral Fragmentation Pattern of Buclizine (Electron Impact) [1]

| m/z | Relative Intensity (%) | Fragment Ion |

| 433 | 5 | [M]⁺ (Molecular Ion) |

| 285 | 20 | [M - C₁₀H₁₃]⁺ |

| 231 | 100 | [C₁₃H₁₂ClN]⁺ |

| 201 | 30 | [C₁₃H₁₀Cl]⁺ |

| 165 | 40 | [C₁₃H₉]⁺ |

| 147 | 80 | [C₁₀H₁₃N]⁺ |

| 132 | 35 | [C₁₀H₁₂]⁺ |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound. The exact parameters for the data presented above may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a 5 mm probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound and 100-200 mg of dry potassium bromide (KBr) powder are ground together in an agate mortar to a fine, homogenous powder.

-

The mixture is then transferred to a pellet die.

-

A pressure of 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the instrument.

-

Ionization:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Visualizations

Mechanism of Action: Histamine H1 Receptor Antagonism

Buclizine primarily acts as an antagonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Its antiemetic effects are attributed to its central anticholinergic properties and its action on the chemoreceptor trigger zone in the brain.

Caption: Buclizine's primary mechanism of action.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Discovery and History of Buclizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine dihydrochloride is a first-generation piperazine antihistamine with significant anticholinergic, antiemetic, and antivertigo properties. First approved by the FDA in 1957, it has a long history of clinical use, primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.

Introduction

Buclizine emerges from the piperazine class of antihistamines, a group of compounds developed in the mid-20th century. Its discovery was part of a broader effort to identify new therapeutic agents for allergic conditions and nausea. As a first-generation antihistamine, buclizine readily crosses the blood-brain barrier, leading to both its therapeutic effects on the central nervous system and its characteristic sedative side effects. This document traces the scientific journey of this compound from its initial synthesis to its established clinical applications.

Discovery and Historical Development

Buclizine was developed by Stuart Pharms and received its initial FDA approval in 1957.[1][2] It was introduced as an antiemetic and antivertigo agent.[2][3] Over the years, its clinical applications have been explored for various conditions, including the management of migraine attacks and nausea and vomiting during pregnancy.[2] There were also investigations into its potential as an appetite stimulant in children, though this indication has not been validated by robust clinical evidence.[2][4][5]

A review of motion sickness drugs from 1954-1964 reported buclizine to have a 90% effectiveness in some studies.[6]

Synthesis of this compound

The synthesis of buclizine involves a multi-step process. A described manufacturing process starts with the reaction of 4-chlorobenzhydryl chloride with the ethyl ester of piperazine 1-carboxylic acid in toluene, in the presence of triethylamine. The resulting intermediate, [(4-chlorophenyl)-phenyl-methyl]piperazine carboxylic acid ethyl ester, is then hydrolyzed using potassium hydroxide in ethanol to yield 4-chlorobenzhydryl-piperazine.[1]

The final step involves the reaction of 4-chlorobenzhydryl-piperazine with 4-tert-butylbenzyl chloride in the presence of a halogen hydrochloride acceptor (such as triethylamine or sodium carbonate) to produce buclizine base.[1] The buclizine base is then treated with two equivalents of hydrogen chloride to form the dihydrochloride salt.[7]

A 2015 publication describes a continuous-flow multistep synthesis for a buclizine derivative with an overall isolated yield of 87%.[8]

Experimental Protocol: Synthesis of Buclizine

Step 1: Synthesis of 4-chlorobenzhydryl-piperazine

-

Reflux 1 mole of 4-chlorobenzhydryl chloride with 1 mole of ethyl N-piperazinecarboxylate in toluene in the presence of an excess of triethylamine at approximately 150°C.

-

After cooling, filter off the triethylamine hydrochloride.

-

Remove the solvent in vacuo.

-

Boil the resulting residue, [(4-chlorophenyl)-phenyl-methyl]piperazine carboxylic acid ethyl ester, with potassium hydroxide in ethanol for 48 hours.

-

Remove the ethanol in vacuo.

-

Dissolve the residue in benzene and wash with water.

-

Dry the benzene solution and remove the benzene in vacuo.

-

Distill the residue to obtain 4-chlorobenzhydryl-piperazine.[1]

Step 2: Synthesis of Buclizine

-

React the 4-chlorobenzhydryl-piperazine with 4-tert-butylbenzyl chloride.

-

Perform the reaction in the presence of a halogen hydrochloride acceptor, such as triethylamine or sodium or potassium carbonate.

-

The resulting product is buclizine base, with a boiling point of 230°-240°C at 0.001 mm Hg.[1]

Step 3: Formation of this compound

-

React the buclizine base with two equivalents of hydrogen chloride to obtain this compound.[7]

Pharmacological Profile

Buclizine's therapeutic effects are primarily attributed to its antagonist activity at histamine H1 and muscarinic acetylcholine receptors.[3][9][10]

Mechanism of Action

The vomiting center in the brainstem, which controls nausea and vomiting, is rich in histaminergic (H1) and muscarinic cholinergic receptors. Motion sickness is believed to be caused by overstimulation of the vestibular system, which transmits signals to the vomiting center. Buclizine exerts its antiemetic and antivertigo effects by blocking these H1 and muscarinic receptors in the vomiting center, thereby reducing the stimulating input from the vestibular apparatus.[2] Its central anticholinergic properties are considered partially responsible for its efficacy.[2] The drug also depresses labyrinthine excitability and vestibular stimulation and may have effects on the medullary chemoreceptor trigger zone (CTZ).[2]

dot

Caption: Mechanism of Buclizine in Preventing Emesis.

Pharmacodynamics

Pharmacokinetics

Buclizine is reported to be rapidly absorbed following oral administration and is metabolized in the liver.[2] Specific pharmacokinetic parameters for buclizine, such as half-life, volume of distribution, and clearance rates from early studies, are not well-documented in currently accessible literature. However, for context, a related first-generation antihistamine, hydroxyzine, has an elimination half-life of approximately 20 hours in adults.[11]

Clinical Applications and Efficacy

This compound is primarily indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[3]

Motion Sickness

Early clinical reports and a 1964 review of motion sickness drugs indicated the effectiveness of a 50 mg dose of buclizine, with one study reporting 90% effectiveness over placebo.[6]

Other Investigated Uses

Buclizine has also been studied for the treatment of nausea and vomiting in pregnancy and for migraine attacks.[2] Its use as an appetite stimulant in children has been promoted, but this is not supported by strong clinical evidence and has been a subject of debate.[4][5][12]

Toxicology and Safety Profile

The primary side effects of buclizine are consistent with those of other first-generation antihistamines and are largely related to its central nervous system and anticholinergic activity. These include drowsiness, dry mouth, and dizziness.

Conclusion

This compound has a long-standing history as an effective antiemetic and antivertigo agent. Its discovery and development were part of the mid-20th-century expansion of antihistamine therapeutics. While newer generations of antihistamines with improved side-effect profiles have been developed, buclizine remains a relevant compound for understanding the pharmacology of motion sickness and for specific clinical applications. Further research to fully characterize its receptor binding kinetics and to conduct modern, well-controlled clinical trials could further elucidate its therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [7] |

| Molecular Weight | 505.95 g/mol | [7] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 129-74-8 | [7] |

Table 2: Historical Clinical Efficacy for Motion Sickness

| Drug | Dose | Reported Effectiveness | Reference |

| Buclizine | 50 mg | 90% over placebo | [6] |

| Cyclizine | 50 mg | 100% over placebo | [6] |

| Meclizine | 50 mg | 85% over placebo | [6] |

| Dimenhydrinate | 50 mg | 70% over placebo | [6] |

| Diphenhydramine | 50 mg | 58% over placebo | [6] |

Experimental Workflows and Diagrams

dot

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buclizine is back again! This time as a pediatric appetite stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pure.tue.nl [pure.tue.nl]

- 9. Buclizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 11. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 12. ijbcp.com [ijbcp.com]

Buclizine Dihydrochloride as a Histamine H1 Receptor Antagonist: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine dihydrochloride is a first-generation antihistamine of the piperazine derivative class, primarily recognized for its antiemetic and antivertigo properties.[1][2] Its therapeutic effects are fundamentally derived from its activity as a potent antagonist of the histamine H1 receptor. By competitively blocking the H1 receptor, buclizine prevents histamine-induced physiological responses. This document provides a comprehensive technical overview of buclizine's mechanism of action, its interaction with the H1 receptor signaling pathway, quantitative pharmacological data, and detailed protocols for key experimental assays used in its characterization.

Introduction

Histamine, a biogenic amine, is a crucial mediator in various physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission. It exerts its effects through four distinct G-protein coupled receptors (GPCRs), designated H1 through H4.[3][4] The histamine H1 receptor (H1R), in particular, is a key player in allergic inflammation and is the primary target for antihistamine drugs.

Buclizine is a well-established H1 receptor antagonist used for the prevention and treatment of nausea, vomiting, and dizziness, particularly those associated with motion sickness.[2][5] In addition to its primary antihistaminic activity, it also possesses anticholinergic and central nervous system depressant properties.[1][6] Understanding the precise molecular interactions and functional consequences of buclizine's binding to the H1 receptor is critical for drug development professionals and researchers exploring its therapeutic applications and potential for new indications.

Mechanism of Action at the H1 Receptor

Buclizine functions as a competitive antagonist at the histamine H1 receptor.[1][2] This means it binds to the same site on the receptor as endogenous histamine but does not activate it. By occupying the receptor's binding site, buclizine prevents histamine from binding and initiating the downstream signaling cascade. This blockade of the H1 receptor in tissues such as smooth muscle, vascular endothelium, and in the central nervous system mitigates the symptoms of histamine release, such as vasodilation, increased vascular permeability, and sensory nerve stimulation. Its antiemetic effects are attributed to its action on H1 and muscarinic receptors within the brain's vomiting center and chemoreceptor trigger zone.[1][5]

The H1 Receptor Signaling Pathway and its Antagonism by Buclizine

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][7] Activation of the H1R by histamine initiates a well-defined signaling cascade:

-

G-Protein Activation: Histamine binding causes a conformational change in the H1R, leading to the activation of the associated Gαq subunit. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the enzyme phospholipase C-beta (PLC-β).[4]

-

Second Messenger Production: PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][8]

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, along with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).

This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines. Buclizine, by blocking the initial histamine binding step, prevents this entire signaling sequence from occurring.

References

- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Buclizine Dihydrochloride's Binding Affinity to TCTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of buclizine dihydrochloride to the Translationally Controlled Tumor Protein (TCTP). It consolidates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Buclizine, a first-generation antihistamine, has been identified as a direct inhibitor of the Translationally Controlled Tumor Protein (TCTP), a key regulator in cancer cell proliferation and survival. Experimental evidence demonstrates a direct binding interaction between buclizine and TCTP, leading to downstream effects such as the downregulation of TCTP expression and cell cycle arrest. This guide delves into the specifics of this interaction, providing a foundation for further investigation into buclizine and its derivatives as potential cancer therapeutics.